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Compound of Interest

(4-Bromophenyl)(thiazol-2-
Compound Name:
yl)methanol

cat. No.: B1283052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromophenyl)(thiazol-2-
yl)methanol, focusing on its chemical identity, synthesis, and the biological activities of its
closely related derivatives. The information is intended to support research and development
efforts in medicinal chemistry and drug discovery.

Chemical Identity and Structure

The chemical name "(4-Bromophenyl)(thiazol-2-yl)methanol" can be ambiguous. Based on
available chemical database information, the most prominently cited isomer is (4-(4-
Bromophenyl)thiazol-2-yl)methanol. This compound features a thiazole ring substituted at the
4-position with a 4-bromophenyl group and at the 2-position with a hydroxymethyl group.

Structure:

Physicochemical Data
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Property Value Reference
CAS Number 1268073-94-4 [1]
Molecular Formula C10H8BrNOS [1]
Molecular Weight 270.15 g/mol [1]
Appearance White to off-white solid

Synthesis Protocols

While a direct, detailed experimental protocol for the synthesis of (4-(4-Bromophenyl)thiazol-2-
yl)methanol is not readily available in the reviewed literature, a logical synthetic pathway can
be proposed based on the synthesis of its precursors and related structures. The key starting
material is 4-(4-bromophenyl)thiazole, which can be synthesized from p-bromoacetophenone.

Synthesis of the 4-(4-Bromophenyl)thiazole Core

A common method for the synthesis of the 4-arylthiazole scaffold is the Hantzsch thiazole
synthesis. The synthesis of the parent amine, 4-(4-bromophenyl)thiazol-2-amine, is well-
documented.[2][3]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine[2][3]

o Reactants: A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1
mol) is prepared.

e Reaction: The mixture is refluxed for 11-12 hours.

o Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled.
The solid product is filtered, washed with a solution of sodium thiosulfate to remove excess
iodine, and then with water.

 Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield
pure 4-(4-bromophenyl)thiazol-2-amine.
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Proposed Synthesis of (4-(4-Bromophenyl)thiazol-2-
yl)methanol

The synthesis of the target alcohol can be envisioned through the formation and subsequent
reduction of an aldehyde precursor, 4-(4-bromophenyl)thiazole-2-carbaldehyde.

o Diazotization of Amine: The 2-amino group of 4-(4-bromophenyl)thiazol-2-amine can be
converted to a diazonium salt.

o Sandmeyer-type Reaction: The diazonium salt can then be subjected to a formylation
reaction to introduce the aldehyde group at the 2-position, yielding 4-(4-
bromophenyl)thiazole-2-carbaldehyde. This aldehyde is commercially available (CAS
383142-67-4).

» Reduction of Aldehyde: The final step is the reduction of the aldehyde to the primary alcohol.
This is a standard transformation that can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction of 4-(4-bromophenyl)thiazole-2-carbaldehyde

Reactants: 4-(4-bromophenyl)thiazole-2-carbaldehyde is dissolved in a suitable solvent such
as methanol or ethanol.

e Reducing Agent: A mild reducing agent like sodium borohydride (NaBH4) is added portion-
wise at a controlled temperature (e.g., 0 °C).

e Reaction: The reaction is stirred until completion, as monitored by TLC.

o Work-up: The reaction is quenched with water or a dilute acid. The solvent is evaporated,
and the product is extracted with an organic solvent (e.g., ethyl acetate).

o Purification: The extracted product is dried over an anhydrous salt (e.g., Na2S04), filtered,
and the solvent is removed under reduced pressure. The resulting crude alcohol can be
further purified by column chromatography or recrystallization.

Biological Activity of Derivatives
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Extensive research has been conducted on derivatives of the 4-(4-bromophenyl)thiazole
scaffold, particularly the 2-amino derivatives, which have shown promising antimicrobial and
anticancer activities.[2][3][4]

Antimicrobial and Antifungal Activity

Several studies have synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives
and evaluated their in vitro antimicrobial activity using the turbidimetric method.[2][3] The
minimum inhibitory concentration (MIC) values were determined against various bacterial and
fungal strains.

Table 1: In Vitro Antimicrobial Activity (MIC, uM) of Selected 4-(4-Bromophenyl)thiazol-2-amine

Derivatives

Compound S. aureus B. subtilis E. coli C. albicans  A. niger
p2 16.1 32.3 32.3 16.1 32.3

p3 16.5 33.1 33.1 16.5 33.1

p4 17.2 34.4 17.2 17.2 344

p6 16.1 32.3 16.1 16.1 32.3
Norfloxacin 15.6 31.2 15.6

Fluconazole - - - 16.3 32.6

Data extracted from Sharma et al., 2019.[2][3] Compounds p2, p3, p4, and p6 are Schiff base
derivatives of 4-(4-bromophenyl)thiazol-2-amine.

Anticancer Activity

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were also screened for their
in vitro anticancer activity against the MCF7 (human breast adenocarcinoma) cell line using the
Sulforhodamine B (SRB) assay.[2][3]

Table 2: In Vitro Anticancer Activity (IC50, uM) against MCF7 Cell Line
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Compound IC50 (pM)
p2 10.5
5-Fluorouracil (Standard) 5.2

Data extracted from Sharma et al., 2019.[2][3] Compound p2 demonstrated the most promising
anticancer activity among the tested derivatives.

Visualized Workflows
Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the target
compound, (4-(4-Bromophenyl)thiazol-2-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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